molecular formula C12H19N3O2 B13207177 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13207177
M. Wt: 237.30 g/mol
InChI Key: PSTZZULFRITJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid is a structurally complex molecule featuring a cyclobutane ring substituted with a carboxylic acid group and an ethylamino side chain terminating in a 1,4-dimethylpyrazole moiety. This compound combines three pharmacologically relevant motifs: a strained four-membered carbocycle, a heterocyclic pyrazole ring, and an amino acid backbone.

The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in similar pyrazole-containing systems (e.g., pyran derivatives synthesized via reflux with malononitrile or cyanoacetate ). Its crystallization and structural elucidation may employ SHELX programs, which are widely used for small-molecule refinement .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

1-[2-amino-1-(2,4-dimethylpyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-8-7-14-15(2)10(8)9(6-13)12(11(16)17)4-3-5-12/h7,9H,3-6,13H2,1-2H3,(H,16,17)

InChI Key

PSTZZULFRITJHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(CN)C2(CCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid Core

The pyrazole ring system with 1,4-dimethyl substitution and a carboxylic acid at position 5 is a key precursor. According to patent literature, 1-alkyl- and 1,3-dialkyl-pyrazole-5-carboxylic esters can be prepared by reacting the enolate of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts under controlled temperatures (0 to 80 °C) and reaction times (1 to 8 hours). This method allows selective alkylation on the pyrazole nitrogen atoms, yielding esters that can be hydrolyzed to the corresponding carboxylic acids.

Step Reagents & Conditions Outcome
Enolate formation Sodium, lithium, potassium or magnesium enolate of ethyl 2,4-diketoalkanoates Reactive intermediate for cyclization
Cyclization N-alkylhydrazinium salts (e.g., methylhydrazinium formate) at 20-50 °C Formation of 1-alkyl-pyrazole-5-carboxylic esters
Hydrolysis Acidic or basic hydrolysis 1,4-dimethyl-1H-pyrazole-5-carboxylic acid

This approach is preferred due to its regioselectivity and the avoidance of difficult chromatographic separations of isomeric products.

Construction of the Cyclobutane-1-carboxylic Acid Moiety

The cyclobutane ring with a carboxylic acid substituent at position 1 is typically synthesized via stereoselective cycloaddition or ring contraction methods. Recent advances include:

  • Photocatalyzed [2+2] Cycloaddition : Visible light-mediated [2+2] cycloadditions of dehydroamino acids with styrene-type olefins provide access to cyclobutane α-amino acids with stereocontrol. This method allows the formation of the cyclobutane ring adjacent to the amino acid functionality.

  • Contractive Synthesis from Pyrrolidines : A novel approach involves the contraction of pyrrolidines through electrophilic amination with in situ generated iodonitrene species, forming reactive 1,1-diazene intermediates that undergo nitrogen extrusion and intramolecular cyclization to yield multisubstituted cyclobutanes. This method offers stereospecific synthesis of cyclobutane amino acids, potentially applicable to the target compound.

Method Key Reagents Mechanism Advantages
Photocatalyzed [2+2] cycloaddition Dehydroamino acids, styrene derivatives, visible light catalyst [2+2] cycloaddition forming cyclobutane ring High stereoselectivity, mild conditions
Contractive synthesis from pyrrolidines Pyrrolidines, iodonitrene species Formation of 1,1-diazene → 1,4-biradical → cyclobutane Stereospecific, rapid C–C bond formation

Coupling of the Pyrazole and Cyclobutane Amino Acid Units

The final step involves linking the pyrazole-substituted aminoethyl group to the cyclobutane-1-carboxylic acid. This can be achieved by:

  • Amino Acid Functionalization : The amino group on the ethyl side chain bearing the pyrazole moiety can be introduced via reductive amination or nucleophilic substitution on appropriate cyclobutane carboxylic acid derivatives.

  • Peptide Bond Formation : Standard peptide coupling reagents (e.g., EDC, HATU) can be used to form amide bonds if the compound is part of a larger peptide framework.

Due to the complexity, protecting group strategies are essential to control selectivity and yield.

Analytical and Research Data Supporting Preparation

Spectroscopic Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR are used to confirm the presence of the pyrazole ring, methyl substituents, cyclobutane ring protons, and amino acid side chains.

  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns consistent with the target compound.

  • IR Spectroscopy : Identifies carboxylic acid and amino functional groups.

Reaction Optimization Parameters

Parameter Range Preferred Conditions Notes
Temperature -20 to 100 °C 20 to 50 °C for pyrazole ester formation Higher temps may cause side reactions
Reaction Time 0.5 to 12 hours 2 to 5 hours Sufficient for complete conversion
Solvent Ethanol, water mixtures Ethanol for diketocarboxylate enolate formation Solvent choice affects solubility and reaction rate
pH Acidic to neutral Mildly acidic for hydrazinium salt stability Avoids decomposition of intermediates

Yield and Purity

  • Pyrazole ester intermediates typically yield 70-85% after purification.

  • Cyclobutane amino acid synthesis yields vary (50-75%) depending on method and stereoselectivity.

  • Final coupling steps require chromatographic purification to achieve >95% purity.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield (%) Notes
1 Pyrazole ring formation 2,4-diketocarboxylic ester enolate, N-alkylhydrazinium salt 20-50 °C, 2-5 h 70-85 Regioselective, avoids isomer mixtures
2 Cyclobutane ring synthesis Dehydroamino acids, styrene derivatives, photocatalyst or pyrrolidines, iodonitrene Visible light, mild temp or electrophilic amination 50-75 Stereoselective, mild conditions
3 Coupling aminoethyl-pyrazole to cyclobutane acid Peptide coupling reagents (EDC, HATU) Room temp, inert atmosphere 60-80 Requires protecting groups

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Ring Key Functional Groups Molecular Weight* Synthesis Highlights
Target Compound Cyclobutane Carboxylic acid, pyrazole, primary amine ~293.3 g/mol Likely multi-step nucleophilic routes
Venlafaxine Hydrochloride Cyclohexanol Methoxyphenyl, dimethylamino 313.8 g/mol Phase-transfer catalysis, reductive amination
Azaspiranes (e.g., cyclohexanol derivatives) Cyclohexanol Aryl/hetaryl, tertiary amine ~300–400 g/mol Multicomponent condensation
Pyran-Pyrazole Hybrids Pyran Cyano, ester, hydroxy ~300–350 g/mol Reflux with cyanoacetate/malononitrile

*Calculated based on molecular formulas.

Key Observations:

  • Ring Strain vs. Stability: The target compound’s cyclobutane introduces significant ring strain compared to cyclohexanol/ane systems in venlafaxine and azaspiranes. This strain may enhance binding affinity to rigid biological targets but could reduce metabolic stability .
  • Amino Group Reactivity: The primary amine in the target compound contrasts with venlafaxine’s dimethylated amine, suggesting differences in solubility and pharmacokinetics (e.g., lower logP for the target due to reduced lipophilicity).

Biological Activity

1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid, also known by its CAS number 2060039-74-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects based on recent research findings.

The molecular formula of this compound is C13H21N3O2C_{13}H_{21}N_{3}O_{2}, with a molecular weight of 251.32 g/mol. Its structure features a cyclobutane ring and a pyrazole moiety, which are significant for its biological activity.

PropertyValue
CAS Number2060039-74-7
Molecular FormulaC₁₃H₂₁N₃O₂
Molecular Weight251.32 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds with pyrazole structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacteria and fungi. The specific compound has not been extensively studied for antimicrobial effects; however, its structural analogs have demonstrated significant activity against pathogens like Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's structural components suggest potential antioxidant activity, similar to other pyrazole derivatives that have shown efficacy in scavenging free radicals. For example, related studies reported significant DPPH radical scavenging activity in similar compounds .

Study on Pyrazole Derivatives

A recent study synthesized several pyrazole derivatives and evaluated their biological activities against cancer cell lines. Notably, compounds with similar structures to 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid demonstrated cytotoxic effects against liver and lung carcinoma cell lines, with IC50 values indicating potent activity .

Synthesis and Evaluation

The synthesis of novel pyrazole derivatives has been reported using various methods, including one-pot reactions that yield compounds with diverse biological profiles. These studies often assess the compounds' effectiveness through MTT assays against different cancer cell lines, providing insights into their potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.